Cas no 98959-90-1 (1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride)
1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(METHYLSULFONYL)PHENYL]ETHANAMINE HYDROCHLORIDE
- 1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride
- 1-[4-(Methylsulfonyl)phenyl]ethanamine HCl
- 1-(4-methylsulfonylphenyl)ethanamine;hydrochloride
- 1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride
- SB45300
- 1-(4-Methylsulfonylphenyl)ethylazanium;chloride
- Z119993968
- 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride
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- MDL: MFCD07686078
- Inchi: 1S/C9H13NO2S.ClH/c1-7(10)8-3-5-9(6-4-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H
- InChI Key: JAECXGZNWPVNEU-UHFFFAOYSA-N
- SMILES: Cl.S(C)(C1C=CC(=CC=1)C(C)N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 247
- Topological Polar Surface Area: 68.5
1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M493178-100mg |
1-[4-(Methylsulfonyl)Phenyl]Ethanamine Hydrochloride |
98959-90-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M493178-500mg |
1-[4-(Methylsulfonyl)Phenyl]Ethanamine Hydrochloride |
98959-90-1 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M493178-1g |
1-[4-(Methylsulfonyl)Phenyl]Ethanamine Hydrochloride |
98959-90-1 | 1g |
$ 275.00 | 2022-06-03 | ||
| abcr | AB454869-1 g |
1-[4-(Methylsulfonyl)phenyl]ethanamine HCl |
98959-90-1 | 1g |
€137.20 | 2023-07-18 | ||
| abcr | AB454869-5 g |
1-[4-(Methylsulfonyl)phenyl]ethanamine HCl |
98959-90-1 | 5g |
€381.90 | 2023-07-18 | ||
| Enamine | EN300-15205-0.05g |
1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride |
98959-90-1 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-15205-0.1g |
1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride |
98959-90-1 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-15205-0.25g |
1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride |
98959-90-1 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-15205-0.5g |
1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride |
98959-90-1 | 95.0% | 0.5g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-15205-1.0g |
1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride |
98959-90-1 | 95.0% | 1.0g |
$21.0 | 2025-02-20 |
1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride Suppliers
1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride
Introduction to 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride (CAS No. 98959-90-1)
1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 98959-90-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a phenyl ring substituted with a methylsulfonyl group and an ethanamine moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in drug discovery and molecular biology.
The chemical structure of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride consists of a benzene ring at the core, which is further functionalized with a methylsulfonyl (–SO₂CH₃) group at the 4-position and an amine (–NH₂) group attached to an ethyl chain. This arrangement imparts specific electronic and steric characteristics to the molecule, influencing its interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for in vitro and in vivo studies.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride. Its molecular framework suggests possible applications in modulating enzyme activity, particularly those involving protein sulfonation pathways. Sulfonamide derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methylsulfonyl group may contribute to its ability to interact with sulfonamide binding sites on target proteins, potentially leading to therapeutic effects.
One of the most compelling aspects of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride is its potential role in investigating sulfonation mechanisms in biological systems. Sulfonation is a critical post-translational modification process that regulates the function of numerous proteins and lipids. Dysregulation of sulfonation has been implicated in various diseases, including cancer and inflammatory disorders. By studying compounds like 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride, researchers can gain deeper insights into the enzymes responsible for sulfonation (such as sulfotransferases) and develop strategies to modulate these processes.
Recent studies have begun to explore the effects of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride on cellular pathways relevant to cancer biology. The compound's ability to interfere with sulfonation patterns may disrupt signaling cascades involved in tumor growth and metastasis. Additionally, its structural similarity to known pharmacophores suggests that it could serve as a scaffold for designing novel anticancer agents. Preclinical trials are currently underway to evaluate its efficacy and safety profile in animal models.
The synthesis of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the introduction of the methylsulfonyl group onto the phenyl ring followed by functionalization of the ethanamine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, enhancing the overall synthetic efficiency.
The analytical characterization of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride is crucial for ensuring its identity and purity before use in biological assays. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques for this purpose. These methods provide detailed information about the compound's chemical structure, purity, and impurity profiles, which are essential for maintaining consistency in experimental results.
The pharmacokinetic properties of 1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic potential. Preliminary studies suggest that it exhibits moderate solubility in water and oil-based media, which may influence its bioavailability across different tissues. Further research is needed to elucidate its metabolic pathways and identify any potential drug-drug interactions.
In conclusion,1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride (CAS No. 98959-90-1) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for studying sulfonation mechanisms and developing novel therapeutic agents. As research continues to uncover new insights into its biological activities,1-4-(Methylsulfonyl)PhenylEthanamine Hydrochloride is poised to play a significant role in advancing our understanding of disease processes and improving patient outcomes.
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